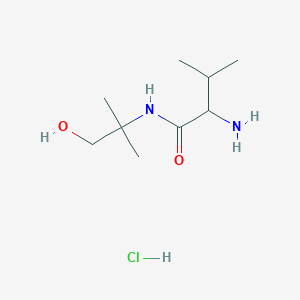![molecular formula C7H6BrN3 B1441207 3-Bromoimidazo[1,2-a]pyridin-7-amine CAS No. 1092352-46-9](/img/structure/B1441207.png)
3-Bromoimidazo[1,2-a]pyridin-7-amine
Übersicht
Beschreibung
“3-Bromoimidazo[1,2-a]pyridin-7-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is part of the imidazo[1,2-a]pyridines class of compounds, which are known for their significant biological and therapeutic value .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves a metal-free direct synthesis of imidazo[1,2-a]pyridines . These methods have been developed to improve the ecological impact of the classical schemes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can be categorized into several types, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- A two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines is reported, starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine. This synthesis is significant for medicinal chemistry, aiding in the search for small molecules that adapt optimally to biological targets (Schmid, Schühle, & Austel, 2006).
Chemodivergent Synthesis
- Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different conditions was explored. This synthesis highlights the versatility of 3-bromoimidazopyridines, which can be further transformed into other skeletons (Liu et al., 2019).
Ionic Liquid Promoted Synthesis
- The synthesis of 3-aminoimidazo[1,2-a]pyridines, including 3-bromoimidazo[1,2-a]pyridines, was achieved using ionic liquids. The process is noteworthy for its simplicity and the recyclability of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).
Microwave-Assisted Synthesis
- An efficient, microwave-assisted one-pot synthesis of various 3-bromoimidazo[1,2-a]pyridines was developed, yielding good results and demonstrating the method's applicability to related imidazoheterocycles (Patil et al., 2014).
Palladium-Catalyzed Cross-Coupling Reactions
- 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine ligands were synthesized for use in palladium-catalyzed cross-coupling reactions, indicating the potential of 3-bromoimidazo[1,2-a]pyridines in complex chemical reactions (Tran et al., 2019).
Wirkmechanismus
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridin-7-amine belongs, have significant biological and therapeutic value . They serve as pharmacophores for many molecules with varied medicinal applications .
Mode of Action
The synthesis of this compound involves a one-pot tandem cyclization/bromination process . This process is promoted by the further bromination, and no base is needed .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridines can have varied medicinal applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
The versatile this compound could be further transferred to other skeletons , suggesting it may have diverse effects at the molecular and cellular level.
Action Environment
The reaction conditions for its synthesis are mild and metal-free , which may suggest some level of environmental stability.
Zukünftige Richtungen
Future research directions for 3-Bromoimidazo[1,2-a]pyridin-7-amine could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes . Additionally, exploring its potential biological and therapeutic applications could be another promising direction .
Biochemische Analyse
Biochemical Properties
3-Bromoimidazo[1,2-a]pyridin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular functions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of certain genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect metabolic pathways by interacting with enzymes involved in metabolic processes, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, thereby blocking their activity and preventing downstream signaling events . This inhibition can result in changes in gene expression, as the signaling pathways that regulate transcription factors are affected. Additionally, this compound can induce conformational changes in proteins, altering their function and stability .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant. Prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, potentially resulting in altered cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to disrupt critical cellular processes and signaling pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the activity of enzymes involved in lipid metabolism, thereby influencing lipid synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
3-bromoimidazo[1,2-a]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWLVPZAQJCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676667 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-46-9 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)



![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)
![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)





![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)

